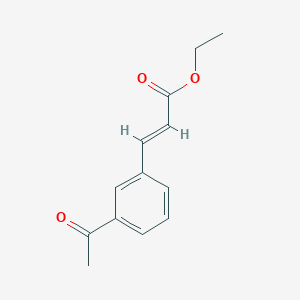

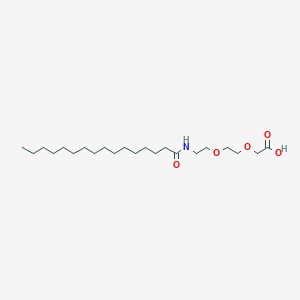

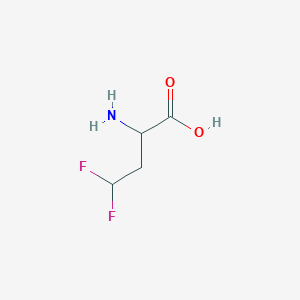

(E)-ethyl 3-(3-acetylphenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-ethyl 3-(3-acetylphenyl)acrylate, also known as ethyl 3-(3-acetylphenyl)acrylate or EA, is a chemical compound that belongs to the family of acrylates. It is commonly used in scientific research for its various applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Palladium-Catalyzed Polymerization

A study by Dai and Chen (2018) demonstrated that α-diimine-based palladium catalysts could efficiently mediate copolymerizations of ethylene with acrylic acid and other comonomers, leading to branched, carboxylic acid-functionalized polyolefin materials. This process offers a direct and economical route to access copolymers with potentially better control over their microstructures and material properties, which have great industrial importance due to their applications in various fields (Dai & Chen, 2018).

Aldol Condensation for Ethyl Acrylate Synthesis

Sararuk et al. (2017) developed a Ce-P-Cs/γ-Al2O3 catalyst for the aldol condensation of ethyl acetate with formaldehyde, optimizing key reaction parameters to achieve a significant yield of ethyl acrylate (EA). This process highlights the potential of utilizing specific catalysts for the efficient synthesis of EA, an important precursor for varnishes, adhesives, and textile finishes (Sararuk et al., 2017).

Corrosion Inhibition

Lgaz et al. (2017) investigated the corrosion inhibition behavior of three chalcone derivatives on mild steel in hydrochloric acid solution, including a compound structurally related to "(E)-ethyl 3-(3-acetylphenyl)acrylate." Their study demonstrated high inhibition activities and provided insights into the adsorption behavior and protective mechanism offered by these inhibitors, illustrating the potential of such compounds in corrosion protection applications (Lgaz et al., 2017).

Polymerization and Material Properties

Research by Shi et al. (2009) on the rapid aqueous RAFT polymerization of water-soluble acrylic monomers under mild visible light irradiation at ambient temperature presents an innovative approach to polymer synthesis. This method highlights the potential for developing well-controlled polymerization processes for acrylic monomers, including derivatives of "(E)-ethyl 3-(3-acetylphenyl)acrylate," in environmentally friendly conditions (Shi et al., 2009).

Propriétés

IUPAC Name |

ethyl (E)-3-(3-acetylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-16-13(15)8-7-11-5-4-6-12(9-11)10(2)14/h4-9H,3H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVELQYLDAYQUHI-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 3-(3-acetylphenyl)acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2671856.png)

![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride](/img/structure/B2671857.png)

![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)